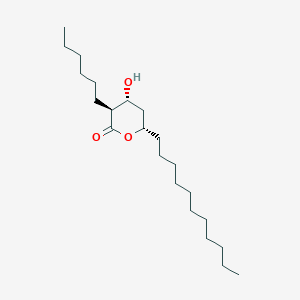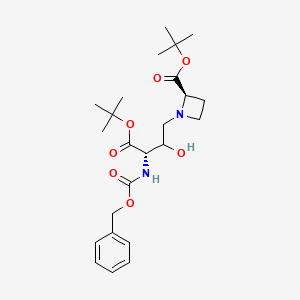
12-Ethyl-8-(hydroxymethyl)-7-(1-hydroxypropyl) Irinotecan Lactone
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
“12-Ethyl-8-(hydroxymethyl)-7-(1-hydroxypropyl) Irinotecan Lactone” is a synthetic derivative of Irinotecan, a well-known chemotherapeutic agent used primarily in the treatment of colorectal cancer. This compound is designed to enhance the efficacy and reduce the side effects associated with Irinotecan.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of “12-Ethyl-8-(hydroxymethyl)-7-(1-hydroxypropyl) Irinotecan Lactone” typically involves multi-step organic reactions. The process begins with the modification of the Irinotecan molecule to introduce the ethyl, hydroxymethyl, and hydroxypropyl groups. Common reagents used in these reactions include ethylating agents, hydroxymethylating agents, and hydroxypropylating agents. The reaction conditions often require controlled temperatures, specific solvents, and catalysts to ensure the desired modifications are achieved.
Industrial Production Methods
Industrial production of this compound would likely involve scaling up the laboratory synthesis process. This includes optimizing reaction conditions for large-scale production, ensuring the purity of the final product, and implementing quality control measures. Techniques such as high-performance liquid chromatography (HPLC) and mass spectrometry (MS) are commonly used for quality assurance.
化学反应分析
Types of Reactions
“12-Ethyl-8-(hydroxymethyl)-7-(1-hydroxypropyl) Irinotecan Lactone” can undergo various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form ketones or aldehydes.
Reduction: The compound can be reduced to remove oxygen-containing groups.
Substitution: Functional groups can be substituted with other groups to modify the compound’s properties.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) under acidic conditions.
Reduction: Reagents like lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄).
Substitution: Reagents like alkyl halides or acyl chlorides under basic or acidic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, while reduction may yield alcohols or alkanes.
科学研究应用
Chemistry: Used as a model compound for studying reaction mechanisms and developing new synthetic methods.
Biology: Investigated for its effects on cellular processes and interactions with biological molecules.
Medicine: Explored for its potential as a chemotherapeutic agent with improved efficacy and reduced side effects compared to Irinotecan.
Industry: Potential use in the development of new pharmaceuticals and chemical products.
作用机制
The mechanism of action of “12-Ethyl-8-(hydroxymethyl)-7-(1-hydroxypropyl) Irinotecan Lactone” involves its interaction with DNA topoisomerase I, an enzyme crucial for DNA replication and transcription. By inhibiting this enzyme, the compound induces DNA damage, leading to cell death. The modifications to the Irinotecan molecule aim to enhance its binding affinity and selectivity for topoisomerase I, thereby increasing its anticancer activity.
相似化合物的比较
Similar Compounds
Irinotecan: The parent compound, used in cancer treatment.
Topotecan: Another topoisomerase I inhibitor with similar applications.
SN-38: The active metabolite of Irinotecan, responsible for its anticancer effects.
Uniqueness
“12-Ethyl-8-(hydroxymethyl)-7-(1-hydroxypropyl) Irinotecan Lactone” is unique due to its specific modifications, which aim to improve its pharmacokinetic properties and reduce side effects. These modifications may result in better therapeutic outcomes compared to its parent compound and other similar agents.
属性
分子式 |
C32H40N4O5 |
|---|---|
分子量 |
560.7 g/mol |
IUPAC 名称 |
[12-ethyl-8-(hydroxymethyl)-7-(1-hydroxypropyl)-9-oxo-11H-indolizino[1,2-b]quinolin-2-yl] 4-piperidin-1-ylpiperidine-1-carboxylate |
InChI |
InChI=1S/C32H40N4O5/c1-3-22-23-16-21(41-32(40)35-14-10-20(11-15-35)34-12-6-5-7-13-34)8-9-27(23)33-30-25(22)18-36-28(30)17-24(29(38)4-2)26(19-37)31(36)39/h8-9,16-17,20,29,37-38H,3-7,10-15,18-19H2,1-2H3 |
InChI 键 |
PSTVGQNKGYKRJQ-UHFFFAOYSA-N |
规范 SMILES |
CCC1=C2CN3C(=CC(=C(C3=O)CO)C(CC)O)C2=NC4=C1C=C(C=C4)OC(=O)N5CCC(CC5)N6CCCCC6 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![({Bicyclo[4.2.0]octa-1,3,5-trien-7-yl}methyl)urea](/img/structure/B13439683.png)
amino]-2-hydroxy-1-(phenylmethyl)propyl]-Carbamic Acid Phenylmethyl Ester](/img/structure/B13439687.png)

![(3aS,6R,6aS)-6-[(4S)-2,2-dimethyl-1,3-dioxolan-4-yl]-2,2-dimethyl-3a,4,6,6a-tetrahydrofuro[3,4-d][1,3]dioxol-4-ol](/img/structure/B13439705.png)

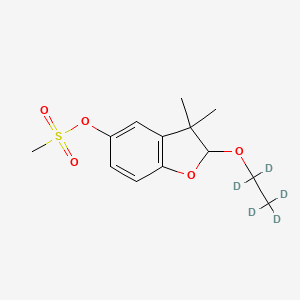

![[2-Amino-5-(4-fluorophenyl)-4-[(4-phenyl-1-piperazinyl)methyl]-3-thienyl](4-chlorophenyl)methanone](/img/structure/B13439735.png)

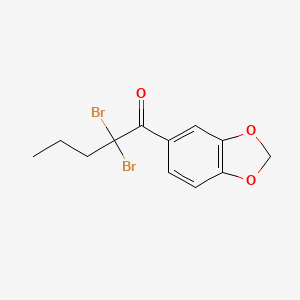
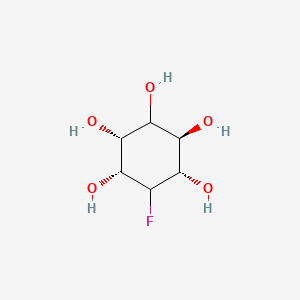
![N-[(1,1-Dimethylethoxy)carbonyl]-L-methionine 1,1-Dimethylethyl Ester](/img/structure/B13439749.png)
